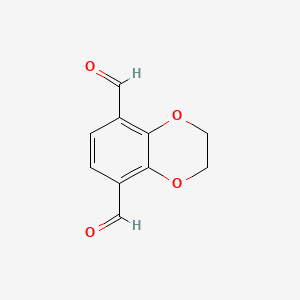
1,4-Benzodioxin-5,8-dicarboxaldehyde, 2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-5,8-dicarboxaldehyde, 2,3-dihydro- is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It appears as a white to pale yellow solid and is soluble in organic solvents . This compound is known for its electrophilic properties and ability to undergo oxidation reactions .
Preparation Methods
1,4-Benzodioxin-5,8-dicarboxaldehyde, 2,3-dihydro- can be synthesized through various synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the chosen synthetic route . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4-Benzodioxin-5,8-dicarboxaldehyde, 2,3-dihydro- undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur, where the compound reacts with nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Benzodioxin-5,8-dicarboxaldehyde, 2,3-dihydro- has various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis to create compounds with specific structural features.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-5,8-dicarboxaldehyde, 2,3-dihydro- involves its electrophilic nature, allowing it to react with nucleophiles and participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,4-Benzodioxin-5,8-dicarboxaldehyde, 2,3-dihydro- can be compared with similar compounds such as:
1,4-Benzodioxan: Shares a similar core structure but lacks the dicarboxaldehyde functional groups.
Ethyl 1,4-benzodioxan-2-carboxylate: Contains an ester functional group instead of the dicarboxaldehyde groups.
The uniqueness of 1,4-Benzodioxin-5,8-dicarboxaldehyde, 2,3-dihydro- lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
179693-86-8 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5,8-dicarbaldehyde |
InChI |
InChI=1S/C10H8O4/c11-5-7-1-2-8(6-12)10-9(7)13-3-4-14-10/h1-2,5-6H,3-4H2 |
InChI Key |
CNOAVCKAYCHXQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















